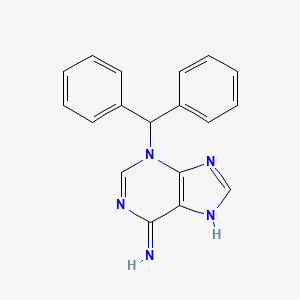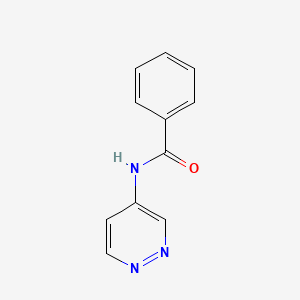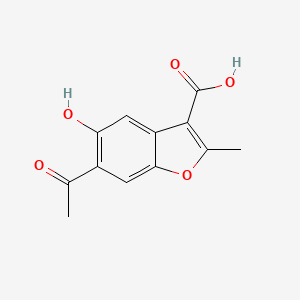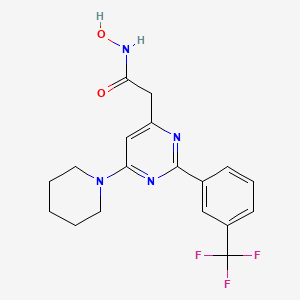
4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, piperidine, and trifluoromethyl-substituted benzene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.
Piperidine-containing compounds: Molecules that include the piperidine ring.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups.
Uniqueness
4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
42055-80-1 |
|---|---|
Formule moléculaire |
C18H19F3N4O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-hydroxy-2-[6-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)13-6-4-5-12(9-13)17-22-14(11-16(26)24-27)10-15(23-17)25-7-2-1-3-8-25/h4-6,9-10,27H,1-3,7-8,11H2,(H,24,26) |
Clé InChI |
KMCPBXWINUEVMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


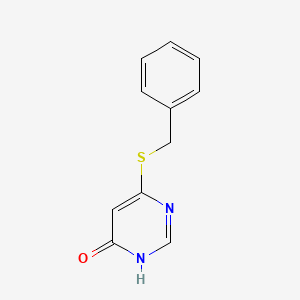
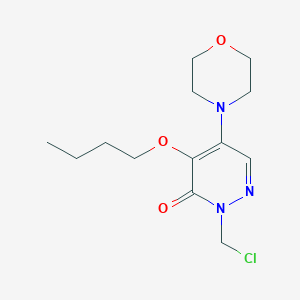
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
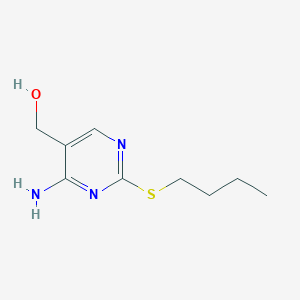
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
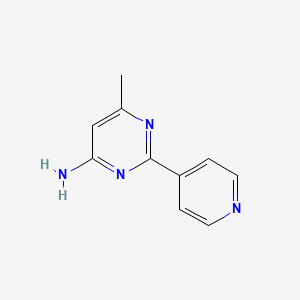
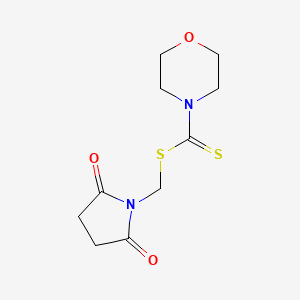
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
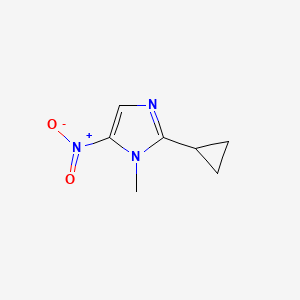
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
